3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

Catalog No.
S3352713
CAS No.
97846-18-9
M.F
C18H16O4
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

CAS Number

97846-18-9

Product Name

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

IUPAC Name

3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11,19H,1-2H3

InChI Key

DEQMUPGWSXUDKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, commonly identified as Daidzein-2c or Ipriflavone metabolite-III (CAS 97846-18-9), is a highly specialized synthetic isoflavone analog. In commercial and laboratory procurement, it is primarily sourced as a targeted small-molecule osteogenic modulator and a defined reference standard for anti-inflammatory assays. Unlike crude flavonoid extracts, this specific 7-isopropoxy derivative offers favorable handling and processability with a DMSO solubility of up to 100 mM, allowing for the preparation of stable, highly concentrated stock solutions. Its primary value proposition lies in its targeted precursor suitability for driving human mesenchymal stem cell (MSC) differentiation and its precise, quantifiable inhibition of nitric oxide (NO) synthase pathways, making it a critical reagent for bone tissue engineering and macrophage-mediated inflammation research workflows .

Procurement substitution with the parent compound ipriflavone, the unalkylated analog daidzein, or other ipriflavone metabolites (such as metabolites I, II, V, VI, or VII) critically compromises assay performance and reproducibility. The specific 7-isopropoxy substitution on the chromen-4-one core fundamentally alters the molecule's receptor affinity and cellular uptake. In macrophage assays, substituting this compound with parent ipriflavone results in a near-total loss of nitric oxide inhibitory activity [1]. Similarly, in stem cell differentiation workflows, replacing it with standard daidzein or estrogen yields significantly lower upregulation of critical osteogenic markers like alkaline phosphatase (ALP) and osteopontin (OPN) . Consequently, buyers must procure the exact 7-isopropoxy-4'-hydroxyisoflavone structure to ensure formulation compatibility and maximum assay sensitivity in these specialized in vitro models.

Precursor Suitability: Quantitatively Greater Osteogenic Induction in MSCs

When applied to human bone marrow-derived mesenchymal stem cells (MSCs) across multiple donor lines, 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one demonstrates quantitatively greater osteogenic induction compared to baseline treatments. The compound significantly upregulates key osteogenic factors, including osterix (Sp7), alkaline phosphatase (ALP), osteopontin (OPN), and insulin-like growth factor 1 (IGF-1), outperforming both standard daidzein and estrogen controls .

Evidence DimensionOsteogenic marker upregulation (ALP, OPN, Sp7, IGF-1)
Target Compound DataEnhanced expression and accelerated osteoblast maturation
Comparator Or BaselineStandard daidzein and estrogen (Baseline/lower osteogenesis)
Quantified DifferenceGreater maturation of osteogenic progenitor cells into differentiated osteoblasts
ConditionsHuman bone marrow-derived MSCs in vitro

Procuring this specific analog ensures strong precursor suitability for formulating high-efficiency MSC differentiation media without relying on weaker, standard isoflavones.

Assay Specificity: Stronger Nitric Oxide Inhibition vs. Parent Ipriflavone

In lipopolysaccharide (LPS)-stimulated RAW-264.7 mouse macrophage cells, this specific metabolite (Ipriflavone metabolite-III) exhibits a strictly dose-dependent inhibition of nitric oxide (NO) release. It achieves an IC50 of 1.0 µM, whereas the parent drug ipriflavone and its other primary metabolites (I, II, V, VI, VII) demonstrate a much lower, practically negligible inhibitory effect under identical assay conditions [1].

Evidence DimensionIC50 for LPS-induced NO release
Target Compound Data1.0 µM
Comparator Or BaselineParent Ipriflavone and metabolites I, II, V, VI, VII (Negligible inhibitory effect)
Quantified DifferenceOrders of magnitude greater NO inhibition for the target metabolite
ConditionsRAW-264.7 mouse macrophage cells (30 nM to 10 µM dosing)

Assay developers must select this exact metabolite over the parent compound to ensure reproducibility and targeted specificity in macrophage inflammation models.

Laboratory Workflow Fit: Potency Benchmarking Against Standard NOS Inhibitors

To establish its utility as a reference standard, the compound's NO inhibitory potency was benchmarked against established pharmacological controls. With an IC50 of 1.0 µM, 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one is 75 times more potent than the standard nitric oxide synthase inhibitor NG-Nitro-L-arginine (L-NNA, IC50 = 75.0 µM), positioning it as a highly effective non-steroidal inhibitor, though it remains less potent than the steroidal benchmark dexamethasone (IC50 = 0.04 µM)[1].

Evidence DimensionIC50 for NO inhibition
Target Compound Data1.0 µM
Comparator Or BaselineNG-Nitro-L-arginine (L-NNA) (75.0 µM)
Quantified Difference75-fold higher potency for the target compound
ConditionsLPS-stimulated RAW-264.7 cells

This quantitative benchmark ensures strong laboratory workflow fit, justifying the procurement of this compound as a quantitatively verified non-steroidal positive control for in vitro NO inhibition screening.

Mesenchymal Stem Cell (MSC) Differentiation Media Formulation

Due to its greater upregulation of ALP, OPN, and Sp7 compared to standard daidzein, this compound is a highly effective small-molecule additive for formulating high-efficiency osteogenic differentiation media for human bone marrow-derived MSCs.

Non-Steroidal Positive Controls in Macrophage Assays

With a precisely defined IC50 of 1.0 µM for NO inhibition—outperforming standard L-NNA by 75-fold—this compound serves as a highly reliable non-steroidal reference standard for calibrating LPS-induced inflammation assays in RAW-264.7 cell lines [1].

Pharmacokinetic and Metabolic Profiling of Isoflavones

As the active 'Metabolite-III' of ipriflavone, procuring this exact CAS 97846-18-9 standard is essential for LC-MS/MS quantification workflows designed to track the in vivo metabolism, bioavailability, and osteogenic efficacy of parent isoflavone therapies [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.10485899 g/mol

Monoisotopic Mass

296.10485899 g/mol

Heavy Atom Count

22

Metabolism Metabolites

4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)- is a known human metabolite of ipriflavone.

Wikipedia

4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)-

Dates

Last modified: 07-26-2023

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